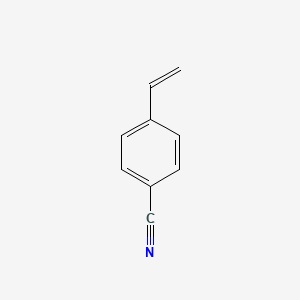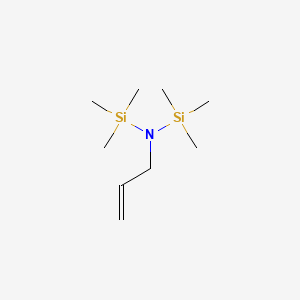
N-Allyl-N,N-bis(trimethylsilyl)amine
Overview
Description
N-Allyl-N,N-bis(trimethylsilyl)amine is an organic compound with the chemical formula C9H23NSi2. It is commonly used as a reagent in organic synthesis, particularly for introducing allyl groups into molecules. This compound is characterized by its ability to react with a variety of substrates, making it a versatile tool in synthetic chemistry .
Mechanism of Action
Target of Action
N-Allyl-N,N-bis(trimethylsilyl)amine, also known as N,N-Bis(trimethylsilyl)allylamine, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine, N,N-bis(trimethylsilyl)prop-2-en-1-amine, or N-ALLYL-N N-BIS(TRIMETHYLSILYL)AMINE, is primarily used as a nucleophilic reagent . It interacts with various targets such as aryl aldehydes and bisthiocarbamoyl chloride .
Mode of Action
The compound this compound interacts with its targets through a process of imine formation followed by efficient multicomponent reactions . This interaction leads to the creation of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles . These downstream effects contribute to the compound’s role as a nucleophilic reagent.
Pharmacokinetics
As a liquid compound with a boiling point of 72 °c/15 mmhg and a density of 0816 g/mL at 25 °C , it can be inferred that these properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles . These structures are key intermediates in various organic synthesis processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound has been used as an electrolyte additive to enhance the interfacial stability of Ni-rich electrodes . The electrolyte oxidation reactions and electrode structural destruction are greatly suppressed with this additive, leading to improved cyclic stability .
Biochemical Analysis
Biochemical Properties
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a nucleophilic reagent, which allows it to participate in reactions that form complex bicyclic scaffolds, allyl selenides, and other important intermediates in organic synthesis . The compound’s interactions with biomolecules are primarily based on its nucleophilic properties, enabling it to form covalent bonds with electrophilic centers in enzymes and proteins.
Cellular Effects
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate the activity of enzymes and proteins involved in these processes. For example, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine involves its nucleophilic attack on electrophilic centers in biomolecules. This interaction can result in the formation of covalent bonds, leading to enzyme inhibition or activation. The compound’s ability to form stable covalent bonds with enzymes and proteins allows it to exert its effects at the molecular level. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine can change over time. The compound is known to be sensitive to moisture and protic solvents, which can lead to its degradation . Over time, the stability of the compound may decrease, affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including irritation of the eyes, respiratory system, and skin . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in reactions that form important intermediates in organic synthesis, such as allyl selenides and complex bicyclic scaffolds . These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules also affects its distribution and transport within cells .
Subcellular Localization
The subcellular localization of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within cells, affecting its activity and function . The compound’s ability to form stable covalent bonds with enzymes and proteins allows it to exert its effects within specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-N,N-bis(trimethylsilyl)amine can be synthesized through the reaction of allylamine with chlorotrimethylsilane. The reaction typically involves the following steps:
Reaction with Chlorotrimethylsilane: Allylamine is reacted with chlorotrimethylsilane in the presence of a base such as triethylamine. This step results in the formation of N-allyl-N-(trimethylsilyl)amine.
Further Silylation: The intermediate product is then further silylated using an additional equivalent of chlorotrimethylsilane to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N,N-bis(trimethylsilyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the allyl group is transferred to other molecules.
Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrosilylation: It can be used in hydrosilylation reactions to introduce silyl groups into unsaturated substrates.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include chlorotrimethylsilane, triethylamine, and various electrophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Major Products
The major products formed from reactions involving this compound include allylated compounds, silylated derivatives, and complex bicyclic scaffolds .
Scientific Research Applications
N-Allyl-N,N-bis(trimethylsilyl)amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the allyl group.
N-Allyl-N-trimethylsilylamine: Contains only one trimethylsilyl group.
N,N-Dimethyltrimethylsilylamine: Contains dimethyl groups instead of the allyl group.
Uniqueness
N-Allyl-N,N-bis(trimethylsilyl)amine is unique due to the presence of both allyl and trimethylsilyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCFZIIZGNVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227684 | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7688-51-9 | |
| Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of N-Allyl-N,N-bis(trimethylsilyl)amine in organic synthesis?
A: this compound, often abbreviated as AHMDS, serves as a versatile reagent in organic synthesis. Its applications stem from its ability to act as an electrophile, a nucleophilic component, and a functionalizing agent for ω-primary amine polystyrenes [].
Q2: How does this compound enhance the performance of lithium-ion batteries?
A: Research indicates that this compound (NNB) can significantly improve the interfacial stability of LiNi0.8Co0.15Al0.05O2 (LNCA) cathode material in lithium-ion batteries []. When introduced as an electrolyte additive (2 wt%), NNB effectively suppresses electrolyte oxidation reactions and electrode structural degradation. This leads to enhanced cyclic stability of the LNCA cathode, increasing from 72.8% to 86.2% after 300 cycles. The mechanism behind this improvement lies in the formation of a robust, Si-containing solid electrolyte interface (SEI) film derived from NNB. This SEI film not only protects the electrode but also stabilizes the LNCA structure during cycling, further contributing to improved performance.
Q3: What is the molecular formula, weight, and physical state of this compound?
A: this compound is represented by the molecular formula C9H23NSi2 and has a molecular weight of 201.4562 g/mol []. It exists as a colorless liquid at room temperature.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

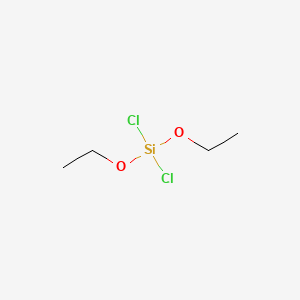
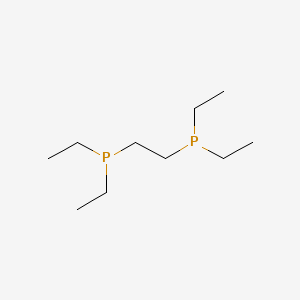
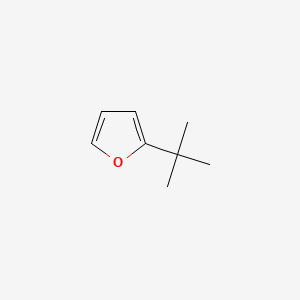
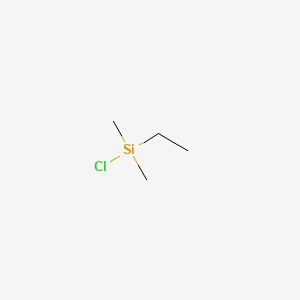

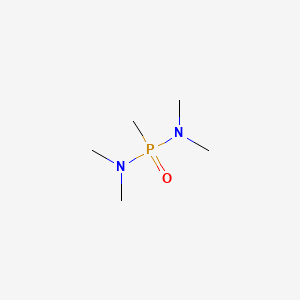
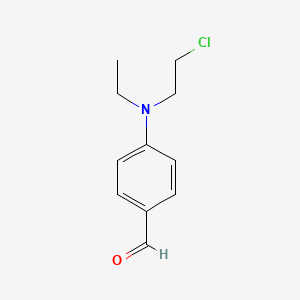
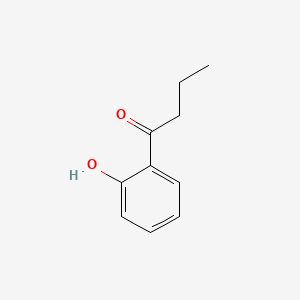
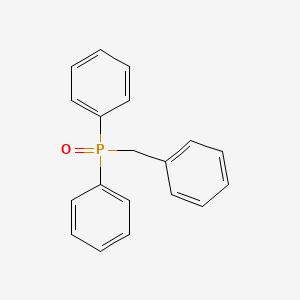

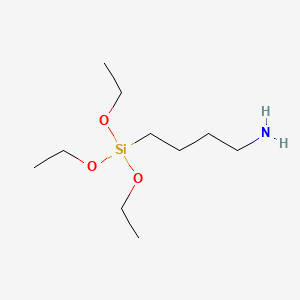
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
